3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines. It is characterized by a fused ring system that incorporates both sulfur and nitrogen atoms, which contributes to its unique chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural features that may influence pharmacological actions.
The compound's systematic name is derived from its molecular structure, which includes a thieno ring fused with a pyrimidine moiety. The chemical formula for 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is with a molar mass of approximately 184.22 g/mol. It is classified under the category of organic compounds and specifically as a nitrogen-containing heterocycle.
The synthesis of 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through various methods involving cyclization reactions of appropriate precursors. A common synthetic route involves the condensation of 2-amino-4-methylthiazole with ethyl acetoacetate followed by cyclization to form the thieno-pyrimidine structure.
Key steps in the synthesis may include:
These methodologies require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity.
3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions typical for heterocyclic compounds:
Specific reaction conditions such as pH and temperature play significant roles in determining the outcome of these transformations.
The physical properties of 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione include:
Chemical properties include:
3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities.
3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 21004-30-8) is a bicyclic heterocyclic scaffold integrating thiophene and pyrimidine rings. Its molecular formula is C₇H₈N₂O₂S, with a molecular weight of 184.22 g/mol [1]. The compound features a partially saturated 5,6-dihydrothieno moiety fused to a 3-methyl-substituted pyrimidine-2,4-dione ring. This structure serves as a versatile precursor for bioactive molecules, with derivatives showing reported anticancer, antimicrobial, and kinase-modulating activities [2] [8]. The compound is typically stored long-term under cool, dry conditions due to its stability as a non-hazardous solid [1].
The most efficient route involves cyclizing ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate or analogous 2-aminothiophene-3-carbonitriles. Treatment with trifluoroacetic acid (TFA) and phosphoryl trichloride (POCl₃) in toluene at 80°C achieves cyclodehydration, yielding the target compound in 86% yield [2]. The reaction proceeds via imino ester intermediate formation, followed by intramolecular nucleophilic attack by the pyrimidine nitrogen and subsequent aromatization.
Key Reaction:$$\text{2-Aminothiophene-3-carbonitrile} \xrightarrow[\text{POCl}_3]{\text{TFA, 80°C}} \text{3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione}$$
Condensation of 2-aminothiophene-3-carboxylates with formamide or ammonium formate under reflux provides moderate yields (46–92%). Microwave irradiation significantly enhances efficiency, reducing reaction times from hours to minutes while improving yields [2]. For example, cyclization using formamide/formic acid mixtures at 200°C for 5 hours affords the dihydrothienopyrimidine core, with microwave-assisted variants achieving comparable yields in <30 minutes [2] [4].
While less common for this specific derivative, one-pot methods using DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst are effective for analogous pyrimidine scaffolds. These typically involve aldehydes, active methylene compounds, and barbituric acid derivatives in aqueous ethanol, though adaptations for thienopyrimidines require thiophene-containing precursors [5].
Table 1: Comparison of Primary Synthetic Methods
Method | Conditions | Catalyst/Reagents | Yield (%) | Reference |
---|---|---|---|---|
Cyclodehydration | Toluene, 80°C, 4–6 h | TFA/POCl₃ | 86 | [2] |
Formamide Condensation | Reflux, 5–12 h | Formamide/NH₄HCO₂ | 46–92 | [2] |
Microwave-Assisted | 200°C, 10–30 min | Formamide, solvent-free | 85–90 | [2] |
Chloroacetonitrile Route | Dioxane/HCl, 80°C, 6 h | HCl, chloroacetonitrile | 52–66 | [2] |
The 5,6-dihydro moiety can be aromatized to thieno[2,3-d]pyrimidine via oxidative dehydrogenation. For example, treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C catalyzed dehydrogenation yields the fully unsaturated analog, enhancing π-conjugation for kinase inhibitor applications [4] [8].
The methyl group at C3 facilitates Knoevenagel condensations with aryl aldehydes. For instance, reacting with benzaldehyde in DMF/HCl generates 6-arylidene derivatives, which exhibit enhanced antimicrobial activity [8].
Table 2: Key Functionalization Pathways
Reaction Type | Reagents/Conditions | Products | Application Context |
---|---|---|---|
N1-Alkylation | R-X, Cs₂CO₃, DMF, 60°C | 1-Alkyl-3-methyl-5,6-dihydrothienopyrimidines | Kinase inhibitor precursors |
C6 Aldol Condensation | ArCHO, HCl, DMF, reflux | 6-Arylidene derivatives | Antimicrobial agents |
Oxidative Aromatization | DDQ, toluene, reflux or Pd/C, Δ | Thieno[2,3-d]pyrimidine-2,4-diones | Drug discovery scaffolds |
Thiourea Cyclization | Thiourea, POCl₃, reflux | 2-Amino-4-thioxo analogs | Anticancer leads |
Cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with chloroacetonitrile in dioxane/HCl at 80°C yields tetrahydropyrimidine-fused analogs. This route demonstrates adaptability for cycloalkyl-annulated derivatives [2].
Carbonyldiimidazole (CDI)-mediated condensations enable fusion of oxadiazole rings at C6. For example, reacting 5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid with benzohydrazide generates 6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives [8].
Ketone precursors (e.g., 3-(methylthio)thiophen-2-yl)pentane-2,4-dione) condensed with DMF-DMA form enaminones, which undergo base-promoted cyclization with thiourea to yield advanced intermediates like 9-(methylthio)-5,6-dihydrothieno[3,4-h]quinazolin-2-amine – a key precursor for MKP5 inhibitors [4].
Systematic modifications include:
Table 3: Representative Structural Derivatives
Compound Name | Molecular Formula | Key Modifications | Reference |
---|---|---|---|
6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | C₇H₆N₂O₂S | C6 methyl substitution | [6] |
6-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | C₁₂H₈N₂O₂S | C6 aryl substitution | [6] |
1-((3-Aryl-1,2,4-oxadiazol-5-yl)methyl)-3-methyl analogs | C₁₅H₁₃N₅O₃S | N1-alkylation with oxadiazole | [8] |
5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) | C₂₁H₁₄N₄O₃S | C6 oxadiazole fusion | [8] |
3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is accessible via robust cyclodehydration, condensation, and microwave-assisted routes. Functionalization at N1, C6, and the thione positions enables diversification toward kinase inhibitors, antimicrobials, and fused polyheterocycles. Future directions include:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2